
2-(1H-Imidazol-1-yl)ethanol
Overview
Description
2-(1H-Imidazol-1-yl)ethanol is a heterocyclic compound featuring an imidazole ring linked to an ethanol moiety via a methylene bridge. Its molecular formula is C₅H₈N₂O, with a molecular mass of 112.13 g/mol. The compound is characterized by its hydroxyl group and imidazole ring, which confer both hydrophilic and hydrogen-bonding properties . It serves as a key intermediate in synthesizing pharmacologically active derivatives, particularly antifungal agents . Notably, its chiral center (due to the ethanol moiety) necessitates enantiomeric resolution for precise bioactivity studies .
Scientific Research Applications
Chemical Synthesis
2-(1H-Imidazol-1-yl)ethanol serves as a versatile building block in organic synthesis. It is utilized to create more complex imidazole derivatives, which are critical in developing pharmaceuticals and agrochemicals.
Reaction Type | Product | Conditions |
---|---|---|
Oxidation | Imidazole-2-carboxaldehyde | Potassium permanganate or chromium trioxide |
Reduction | 2-(1H-Imidazol-1-yl)ethane | Lithium aluminum hydride or sodium borohydride |
Substitution | Esters and other derivatives | Acyl chlorides with bases like pyridine |
Biological Applications
The compound has shown promising biological activities, particularly in the following areas:
Antimicrobial Activity:
Research indicates that derivatives exhibit significant antimicrobial properties against various pathogens, including fungi and bacteria. The hydroxyl group enhances membrane disruption in microbial cells.
Antiparasitic Activity:
A study demonstrated that certain derivatives have potent activity against Trypanosoma cruzi, with IC₅₀ values as low as 0.04 µM, outperforming conventional treatments like benznidazole.
Anticancer Properties:
In vitro studies have revealed that specific derivatives can induce apoptosis in cancer cell lines such as MCF cells, suggesting potential for anticancer drug development .
Neurotherapeutic Applications:
Preliminary studies suggest that compounds similar to this can inhibit dopamine reuptake, indicating potential use in treating ADHD and substance abuse disorders .
Industrial Applications
In the industrial sector, this compound is used as:
- A corrosion inhibitor.
- A component in the formulation of pharmaceuticals and agrochemicals.
Its stability and reactivity make it suitable for various formulations.
Case Study 1: Antiparasitic Efficacy
A comprehensive study evaluated the antiparasitic activity of imidazole derivatives against T. cruzi. The most active compound exhibited an IC₅₀ value significantly lower than existing treatments, highlighting its potential as a new therapeutic agent .
Case Study 2: Anticancer Activity
In vitro assays conducted on various cancer cell lines demonstrated that certain derivatives of this compound induced apoptosis effectively. The structure-activity relationship indicated that modifications to the imidazole ring could enhance cytotoxic effects .
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-yl)ethanol involves its interaction with various molecular targets. In biological systems, it can act as a ligand for enzymes and receptors, modulating their activity. The hydroxyl group in the compound allows it to form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues: Phenylethanol Derivatives
2-(1H-Imidazol-1-yl)-1-phenylethanol (CAS RN: 24155-47-3) is a closely related derivative where the ethanol group is substituted with a phenyl ring. Key differences include:
Property | 2-(1H-Imidazol-1-yl)ethanol | 2-(1H-Imidazol-1-yl)-1-phenylethanol |
---|---|---|
Molecular Formula | C₅H₈N₂O | C₁₁H₁₂N₂O |
Molecular Mass (g/mol) | 112.13 | 188.23 |
Melting Point (°C) | Not reported | 145 |
Bioactivity | Intermediate | Antifungal (Candida spp.) |
Solubility | Methanol-insoluble | Methanol-insoluble |
The phenyl substitution enhances lipophilicity, improving membrane permeability in antifungal applications . However, both compounds share methanol insolubility, attributed to strong intermolecular hydrogen bonding .
Benzimidazole-Based Analogues
1-(1H-Benzo[d]imidazol-2-yl)ethan-1-ol (Compound 10) and 1-(1H-Benzo[d]imidazol-2-yl)ethan-1-one (Compound 11) feature a benzimidazole core instead of imidazole. These compounds exhibit:
- Higher thermal stability (melting points >200°C) due to extended aromatic conjugation .
- Reduced hydrogen-bonding capacity compared to this compound, as the hydroxyl group is sterically hindered by the benzimidazole ring .
Dichlorophenyl Derivatives
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (CAS RN: 99592-32-2, Sertaconazole) is a clinically relevant antifungal agent. Key distinctions include:
Property | This compound | Sertaconazole |
---|---|---|
Molecular Formula | C₅H₈N₂O | C₂₀H₁₅Cl₂N₃OS |
Bioactivity | Intermediate | Broad-spectrum antifungal |
Mechanism | N/A | CYP51 (lanosterol demethylase) inhibition |
The dichlorophenyl and thienyl ether substitutions in Sertaconazole enhance binding to fungal CYP51, a target absent in the parent compound .
Epoxy and Branched Derivatives
3-(1H-Imidazol-1-yl)-2-(4-trifluoromethylphenyl)-1,2-epoxypropane (Compound 10f) introduces an epoxy group, altering reactivity:
- Synthetic Route: Requires trimethylsulfoxonium iodide and NaOH, unlike the NaBH₄-mediated reduction used for this compound .
- Bioactivity : Epoxides exhibit higher electrophilicity, enabling covalent binding to fungal enzymes .
Key Research Findings
- Enantiomeric Resolution: Racemic this compound derivatives require chiral chromatography (e.g., Chiralpak OD) for isolating bioactive enantiomers .
- Antifungal SAR: Phenolic and halogen substitutions (e.g., 4-bromobenzyl in Compound 5a) enhance activity against Candida spp. by 4–8× compared to the parent compound .
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
Table 2: Antifungal Activity (MIC₉₀, μg/mL)
Compound | Candida albicans | Aspergillus fumigatus |
---|---|---|
This compound | >100 | >100 |
Sertaconazole | 0.5 | 2.0 |
Compound 5a | 12.5 | 25.0 |
Biological Activity
2-(1H-Imidazol-1-yl)ethanol is a biologically significant compound that has garnered attention for its diverse pharmacological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . It features an imidazole ring, which is known for its biological relevance, particularly in medicinal chemistry. The presence of the hydroxyl group enhances its ability to interact with biological targets through hydrogen bonding.
The biological activity of this compound can be attributed to its role as a ligand for various enzymes and receptors. The compound's mechanism involves:
- Enzyme Interaction : It modulates the activity of enzymes by binding to their active sites or allosteric sites.
- Neurotransmitter Modulation : It has been shown to influence neurotransmitter systems, particularly through dopamine reuptake inhibition, which is relevant in treating conditions like ADHD and substance abuse disorders .
- Antiparasitic Activity : Research indicates that derivatives of this compound exhibit significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies have reported IC₅₀ values as low as 0.04 µM, demonstrating potent antiparasitic effects .
Anticonvulsant Properties
Studies have indicated that this compound derivatives possess anticonvulsant properties. These compounds show efficacy in models of epilepsy by protecting against seizures induced by pentylenetetrazole and other convulsants. The structure-activity relationship suggests that modifications to the imidazole ring enhance blood-brain barrier penetration and anticonvulsant activity .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Its derivatives are explored for their potential against various pathogens, including fungi and bacteria. The hydroxyl group contributes to its ability to disrupt microbial cell membranes.
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound derivatives. In vitro assays revealed that certain derivatives can induce apoptosis in cancer cell lines, such as MCF cells, with IC₅₀ values indicating promising cytotoxic effects .
Study on Antiparasitic Activity
A comprehensive study evaluated the antiparasitic activity of various imidazole derivatives against T. cruzi. The most active compound exhibited an IC₅₀ value of 40 nM, significantly outperforming benznidazole, a standard treatment for Chagas disease .
Neurotherapeutic Applications
Research has shown that compounds similar to this compound can serve as neurotherapeutics due to their dopamine reuptake inhibition properties. Preliminary reports suggest effectiveness in managing symptoms associated with ADHD and substance abuse disorders .
Comparative Table of Biological Activities
Activity Type | IC₅₀ Value (µM) | Reference Compound | Notes |
---|---|---|---|
Antiparasitic | 0.04 - 5.84 | Benznidazole | Active against T. cruzi |
Anticonvulsant | Not specified | Phenytoin | Protects against pentylenetetrazole seizures |
Antimicrobial | Varies | N/A | Effective against various pathogens |
Anticancer | 25.72 | Doxorubicin | Induces apoptosis in MCF cell lines |
Q & A
Basic Research Questions
Q. What are the key structural features of 2-(1H-Imidazol-1-yl)ethanol that influence its reactivity and biological activity?
The compound consists of an imidazole ring linked to an ethanol moiety via a methylene bridge. The imidazole ring provides a nucleophilic nitrogen site for hydrogen bonding and metal coordination, while the hydroxyl group in the ethanol moiety enables hydrogen bonding and derivatization (e.g., esterification). Substituents on the aromatic ring (e.g., halogens at positions 2 and 4) significantly modulate antifungal activity by altering electronic and steric properties .
Q. What synthetic methodologies are commonly employed to prepare this compound derivatives?
A two-step approach is widely used:
- Step 1: React 2-bromo-1-arylethanones with imidazole in dimethylformamide (DMF) to form 2-(1H-imidazol-1-yl)-1-arylethanones.
- Step 2: Reduce the ketone intermediate using sodium borohydride (NaBH₄) in methanol to yield the alcohol derivative. Racemic mixtures can be resolved via chiral chromatography (e.g., Chiralpak OD column) .
Q. How is this compound typically characterized in crystallographic studies?
Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Hydrogen atoms are placed in idealized positions, and thermal displacement parameters (Uiso) are constrained. This method ensures precise determination of bond lengths, angles, and molecular packing .
Advanced Research Questions
Q. How do enantiomers of this compound derivatives differ in biological activity?
Levorotatory enantiomers often exhibit superior antifungal activity compared to dextrorotatory forms. For example, (S)-enantiomers of biphenyl esters show 2–4× higher potency against Candida albicans than fluconazole. Enantiomeric resolution via chiral columns or asymmetric synthesis is critical for optimizing efficacy .
Q. What strategies address contradictions in reported antifungal activity of structurally similar derivatives?
Discrepancies arise from substituent positioning and steric effects. For instance, 2,4-dichlorophenyl derivatives may lack activity if bulky groups hinder target binding. Systematic SAR studies using isosteric replacements (e.g., fluorine for chlorine) and computational docking can resolve these issues .
Q. What environmental persistence and degradation pathways are associated with this compound derivatives?
Studies focus on hydrolytic stability and microbial degradation. The ethanol moiety facilitates hydrolysis under acidic/alkaline conditions, while the imidazole ring resists microbial breakdown. Advanced oxidation processes (e.g., UV/H2O2) are being explored to mitigate environmental persistence .
Q. How can multi-step synthesis of this compound derivatives be optimized for scalability?
Key improvements include:
- Using PEG600 as a phase-transfer catalyst in alkylation steps to enhance yield.
- Replacing toxic solvents (e.g., DMF) with acetonitrile or dioxane.
- Employing flow chemistry for continuous reduction (NaBH₄) and purification (flash chromatography) .
Q. What role does the "hydrophobic region D" play in enhancing antifungal activity of biphenyl esters?
Region D, introduced via esterification with biphenyl-4-carbonyl chloride, increases lipophilicity and membrane penetration. This region complements the active site of fungal cytochrome P450 enzymes (e.g., CYP51), improving binding affinity and inhibitory potency .
Q. Methodological Considerations
Q. How are racemic mixtures of this compound derivatives resolved for enantioselective studies?
Chiralpak OD columns (cellulose tris(3,5-dimethylphenylcarbamate)) are effective for preparative-scale separation. Mobile phases often use hexane/isopropanol (90:10) with 0.1% diethylamine. Purity is verified via circular dichroism (CD) and HPLC .
Q. What computational tools are used to predict the bioactivity of novel derivatives?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with fungal targets like CYP51. QSAR models incorporating Hammett constants (σ) and logP values predict activity trends, guiding synthetic prioritization .
Preparation Methods
Direct Alkylation of Imidazole with Ethylene Oxide
The alkylation of imidazole with ethylene oxide under basic conditions represents a classical route for synthesizing 2-(1H-imidazol-1-yl)ethanol. This method leverages the nucleophilic properties of imidazole, where the deprotonated nitrogen attacks the electrophilic ethylene oxide.
Reaction Conditions and Optimization
The reaction typically employs sodium hydroxide or potassium hydroxide as a base, facilitating the deprotonation of imidazole. Ethylene oxide is introduced under controlled temperatures (40–60°C) to mitigate risks associated with its volatility . A molar ratio of 1:1.2 (imidazole to ethylene oxide) ensures optimal conversion, with yields reaching 75–85% after 6–8 hours . Excess ethylene oxide may lead to di-alkylation byproducts, necessitating careful stoichiometric control.
Table 1: Key Parameters for Direct Alkylation
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 50–55°C | Maximizes reaction rate |
Base Concentration | 10–15% (w/w) | Ensures complete deprotonation |
Reaction Time | 6–8 hours | Balances conversion and byproduct formation |
Industrial Scalability
Industrial implementations utilize pressurized reactors to maintain ethylene oxide in liquid phase, enhancing safety and efficiency . Post-reaction purification involves vacuum distillation to isolate the product, achieving >98% purity . This method’s simplicity and cost-effectiveness make it preferred for large-scale production.
One-Pot Synthesis via Chloroacetyl Chloride Intermediate
A patented one-pot synthesis (WO2005066188A1) combines imidazole, benzyl alcohol, and chloroacetyl chloride in acetonitrile, yielding benzyl 1-imidazolyl acetate as an intermediate . Hydrolysis of this intermediate produces this compound.
Mechanistic Insights
The reaction proceeds via nucleophilic substitution:
-
Chloroacetyl chloride activation : Benzyl alcohol reacts with chloroacetyl chloride to form benzyl chloroacetate.
-
Imidazole coupling : Imidazole displaces the chloride, forming benzyl 1-imidazolyl acetate.
-
Hydrolysis : Acidic or basic hydrolysis cleaves the ester, releasing the target compound.
Table 2: Stepwise Conditions and Yields
Step | Reagents/Conditions | Yield |
---|---|---|
Chloroacetyl coupling | 10–20°C, 12 hours | 85–90% intermediate |
Hydrolysis | HCl (10%), 50–70°C, 4h | 92–95% final product |
Advantages and Limitations
This method avoids ethylene oxide handling, improving safety. However, the use of acetonitrile and multiple purification steps increases costs. The overall yield (78–82%) is comparable to direct alkylation but requires tighter process control .
Catalytic Synthesis Using DMF and PEG600
A novel approach (CN104860887A) employs dimethylformamide (DMF) as a solvent and PEG600 as a phase-transfer catalyst, enabling efficient synthesis at elevated temperatures .
Reaction Protocol
-
Base activation : Imidazole and caustic soda flakes are mixed in DMF.
-
Alkylation : 2-Chloro-1-(2,4-dichlorophenyl)-ethanol is added dropwise at 50–55°C.
-
Thermal activation : Heating to 110–115°C for 4 hours drives the reaction to completion.
Table 3: Catalytic Method Performance
Parameter | Value | Effect |
---|---|---|
PEG600 Concentration | 5–7% (w/w) | Enhances ion-pair extraction |
Temperature | 110–115°C | Accelerates kinetics |
Yield | 90–92% | Highest among methods |
Industrial Adaptability
This method’s use of recyclable DMF and mild conditions reduces waste and energy consumption. The crude product is isolated via centrifugation and recrystallized from toluene, achieving 99% purity .
Comparative Analysis of Methods
Table 4: Method Comparison
Method | Yield (%) | Purity (%) | Scalability | Safety |
---|---|---|---|---|
Direct Alkylation | 75–85 | 98 | High | Moderate |
One-Pot Synthesis | 78–82 | 95 | Moderate | High |
Catalytic (DMF/PEG600) | 90–92 | 99 | High | High |
The catalytic DMF/PEG600 method emerges as superior in yield and purity, though direct alkylation remains relevant for cost-sensitive applications.
Properties
IUPAC Name |
2-imidazol-1-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c8-4-3-7-2-1-6-5-7/h1-2,5,8H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSDWLOANMAILF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058616 | |
Record name | Imidazole-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1615-14-1 | |
Record name | Imidazole-1-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1615-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Hydroxyethyl)imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazole-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-imidazole-1-ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.060 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-(2-HYDROXYETHYL)IMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y44AGE980 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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